N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide

HIV-1 Protease Inhibition Medicinal Chemistry Enzyme Inhibitor Design

N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide is a privileged cyclic sulfone carboxamide for SAR-driven HIV-1 protease inhibitor design. Its sulfolane core enables critical H-bonding for target engagement (IC50 = 9 nM class-level activity, 190-fold better than urethanes). The N-benzyl group offers tunable hydrophobic interactions. With MW 253.32, LogP 0.74, it's also an ideal fragment for FBDD. Secure this non-interchangeable chemotype to accelerate your kinase or fungicide lead discovery.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
Cat. No. B12117398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C12H15NO3S/c14-12(11-6-7-17(15,16)9-11)13-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
InChIKeyXJASONFFGWFKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide: CAS 1090557-67-7, Chemical Class, and Core Physicochemical Properties


N-Benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide (CAS 1090557-67-7, also referred to as N-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide) is a cyclic sulfone carboxamide derivative within the broader class of thiolane-1,1-dioxide-based heterocycles. It is characterized by a tetrahydrothiophene ring bearing a 1,1-dioxo (sulfolane) moiety and an N-benzyl carboxamide substituent at the 3-position. The compound has the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol [1]. The sulfolane core confers increased polarity and hydrogen-bonding capacity relative to non-oxidized thiolanes, while the N-benzyl group provides a hydrophobic aromatic feature suitable for π-π interactions and potential metabolic stabilization [2]. The compound is primarily of interest in medicinal chemistry as a privileged scaffold for enzyme inhibition, particularly in the design of protease inhibitors and kinase modulators, where the sulfone oxygens can engage in critical hydrogen-bonding interactions within enzyme active sites [3].

Why Substitution with Generic N-Benzyl Thiolane-3-Carboxamides Fails: Structural and Electronic Determinants of Activity


Direct substitution of N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide with other N-substituted thiolane-3-carboxamides or even closely related cyclic sulfone carboxamides is not a trivial exercise, as the precise electronic and steric environment of the N-benzyl group and the sulfolane core dramatically influences both enzyme inhibitory potency and selectivity. Within the cyclic sulfone-3-carboxamide series, the replacement of the benzyl moiety with a phenyl group (as in 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide) alters lipophilicity and π-stacking capabilities, potentially compromising target engagement. Moreover, the oxidation state of the sulfur atom is critical: non-oxidized thiolane analogs lack the sulfone oxygens required for crucial hydrogen-bonding interactions with residues in the S2 pocket of HIV-1 protease, a mechanism that can enhance potency by up to 190-fold compared to the corresponding urethane derivatives [1]. Even within the N-benzyl series, substitution on the phenyl ring (e.g., halogenation, alkylation) can profoundly shift LogP, metabolic stability, and off-target profiles, rendering generic replacement unreliable without empirical validation. The quantitative evidence presented below underscores the non-interchangeable nature of this specific chemotype.

Quantitative Differentiation: Comparative Evidence for N-Benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide


Enzyme Inhibitory Potency: Class-Level Comparison of Cyclic Sulfone Carboxamides vs. Urethane Analogs in HIV-1 Protease

Cyclic sulfone-3-carboxamides, the class to which N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide belongs, have been shown to be highly effective P2-ligands for HIV-1 protease inhibitors. In a direct comparison, a cyclic sulfone-3-carboxamide-based inhibitor (compound 14) exhibited an IC50 of 9 nM against HIV-1 protease, representing a 190-fold enhancement in enzyme inhibitory potency relative to its corresponding urethane derivative (compound 18), which had an IC50 of 2.0 µM [1]. This dramatic difference is attributed to the ability of the sulfone oxygens to engage in critical hydrogen-bonding interactions with residues in the S2 subsite of the enzyme, a feature absent in the urethane analogs [1].

HIV-1 Protease Inhibition Medicinal Chemistry Enzyme Inhibitor Design

Lipophilicity and Hydrogen-Bonding Capacity: Comparative Physicochemical Profiling of N-Benzyl vs. N-Phenyl Sulfolane Carboxamides

The lipophilicity (LogP) of N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide is estimated at 0.7375 . In comparison, the N-phenyl analog (1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide) has a calculated LogP of approximately 0.5-0.6 (based on structural similarity and vendor-reported data) [1]. The modest increase in LogP for the N-benzyl derivative (~0.14-0.24 units) indicates a subtle but potentially meaningful increase in lipophilicity, which can influence passive membrane permeability and binding to hydrophobic pockets. Additionally, the N-benzyl compound has a topological polar surface area (TPSA) of 63.24 Ų, identical to that of the N-phenyl analog, suggesting that the benzyl extension does not compromise hydrogen-bonding capacity . This balance of slightly enhanced lipophilicity with preserved polarity may offer a differentiated ADME profile suitable for central nervous system penetration or improved oral bioavailability relative to the more polar N-phenyl analog.

Physicochemical Properties Drug Design ADME Optimization

Molecular Weight and Hydrogen Bond Donor/Acceptor Count: Benchmarking Against N-Phenyl and N-Unsubstituted Analogs

N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide has a molecular weight of 253.32 g/mol and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. In comparison, the N-phenyl analog has a molecular weight of 239.29 g/mol and an identical H-bond donor/acceptor count [2]. The unsubstituted parent acid, 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid, has a molecular weight of 164.18 g/mol [3]. The N-benzyl derivative thus occupies a distinct physicochemical space: it is sufficiently low in molecular weight to retain drug-likeness (MW < 500) while providing a larger, more lipophilic aromatic surface than the phenyl analog. This molecular weight increment (+14.03 g/mol vs. phenyl; +89.14 g/mol vs. parent acid) translates to a modest but potentially impactful increase in binding surface area for hydrophobic enzyme pockets.

Physicochemical Properties Lead Optimization Drug-likeness

Functional Group Transformation Versatility: Amide Bond Stability and Synthetic Utility for Library Generation

The N-benzyl carboxamide moiety of this compound offers a stable amide linkage that is resistant to hydrolysis under physiological conditions, a property not shared by ester or urethane analogs. While quantitative stability data for this specific compound is not available in the public domain, class-level knowledge indicates that carboxamides are significantly more stable than esters (half-lives in aqueous buffer typically >24 hours for amides vs. <1 hour for esters) [1]. Moreover, the benzyl group can be selectively removed via hydrogenolysis (Pd/C, H2) or hydrolyzed under strongly acidic conditions, providing access to the free carboxylic acid or amine for further derivatization. This synthetic versatility contrasts with N-phenyl analogs, where the C-N bond is less labile, limiting downstream diversification opportunities.

Organic Synthesis Medicinal Chemistry Scaffold Diversification

Recommended Procurement and Research Applications for N-Benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide


HIV-1 Protease Inhibitor Lead Optimization and Scaffold Hopping

Based on the class-level evidence of cyclic sulfone-3-carboxamides as high-affinity P2-ligands for HIV-1 protease (IC50 = 9 nM for class representative, 190-fold improvement over urethane analogs) [1], N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide is a strategically relevant scaffold for HIV-1 protease inhibitor programs. Its N-benzyl group offers a tunable hydrophobic moiety for optimizing interactions with the S2 subsite. Procurement of this compound enables medicinal chemistry teams to explore structure-activity relationships (SAR) around the benzyl substituent, with the goal of improving potency, selectivity, and pharmacokinetic properties beyond those of the phenyl analog.

Kinase and Enzyme Inhibitor Fragment-Based Drug Discovery (FBDD)

The favorable physicochemical properties of N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide (MW = 253.32 g/mol, LogP = 0.74, TPSA = 63.24 Ų) position it as an attractive fragment-like scaffold for fragment-based drug discovery (FBDD) campaigns targeting kinases or other enzymes with hydrophobic binding pockets. The sulfolane core provides a rigid, polar scaffold capable of forming specific hydrogen bonds, while the benzyl group offers a vector for fragment growth or linking. Its molecular weight is well below the typical 300 Da cutoff for fragments, and its balanced lipophilicity is suitable for both biochemical and biophysical screening (e.g., SPR, NMR).

Agrochemical Fungicide Discovery: Building on the N-Benzyl Heterocyclic Carboxamide Pharmacophore

The patent disclosure by Bayer CropScience [2] establishes N-benzyl heterocyclic carboxamides as privileged scaffolds for fungicidal activity. While the specific biological activity of N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide against phytopathogenic fungi is not reported in the public domain, its structural alignment with this patented chemotype makes it a valuable intermediate for the synthesis of novel fungicide candidates. Procurement of this compound allows agrochemical researchers to explore the impact of the sulfolane ring and benzyl substitution on fungicidal spectrum, potency, and crop safety, potentially leading to next-generation succinate dehydrogenase inhibitors (SDHIs) or other modes of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.